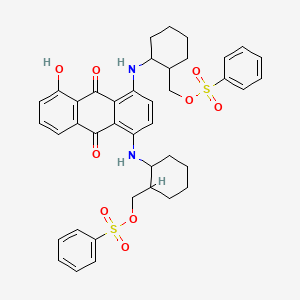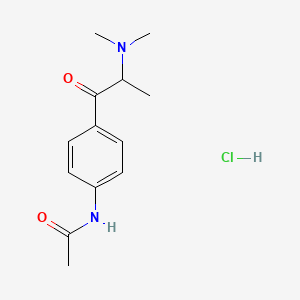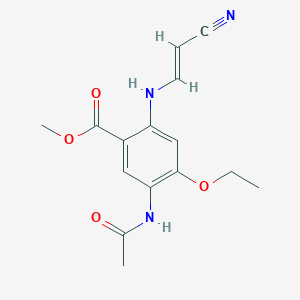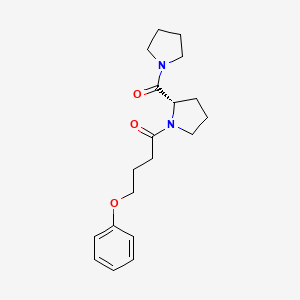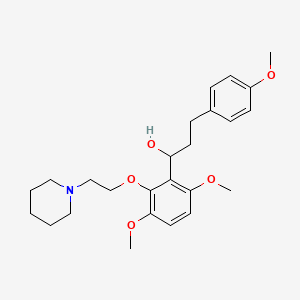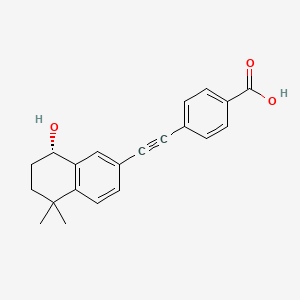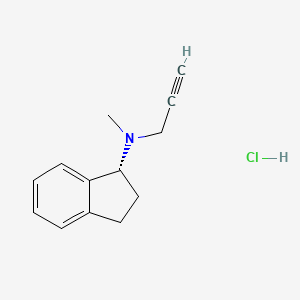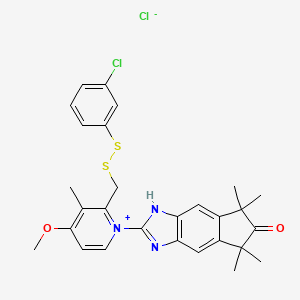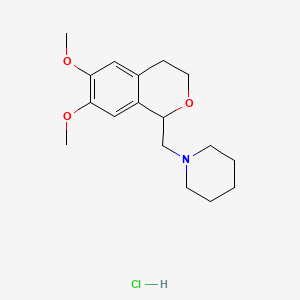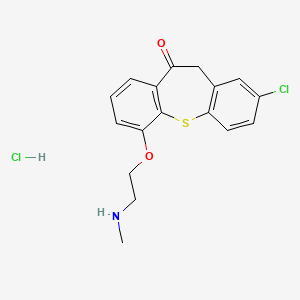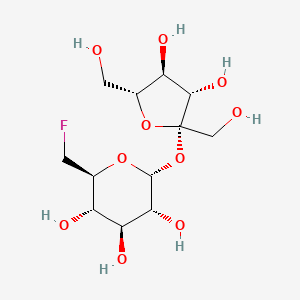
beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside: is a synthetic carbohydrate derivative. It is structurally related to sucrose, with a fluorine atom replacing a hydroxyl group on the glucose moiety. This modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose and fructose are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected glucose derivative undergoes fluorination at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated glucose derivative is then coupled with a protected fructose derivative through a glycosylation reaction, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside involves its interaction with specific molecular targets:
Enzymes: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Pathways: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Comparison with Similar Compounds
Similar Compounds
Sucrose: Structurally similar but lacks the fluorine atom.
6-Deoxy-6-fluoro-glucose: Similar fluorinated glucose derivative but not coupled with fructose.
Fluorinated Carbohydrates: Other carbohydrates with fluorine substitutions.
Uniqueness
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside is unique due to its specific fluorination pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76410-48-5 |
|---|---|
Molecular Formula |
C12H21FO10 |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(fluoromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
CJIIJJVAEJJVLO-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


